molecular formula C13H18OS B14498985 (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol CAS No. 63823-55-2

(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol

Cat. No.: B14498985
CAS No.: 63823-55-2
M. Wt: 222.35 g/mol
InChI Key: FUSDVEAXBWKARR-WCQYABFASA-N
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Description

(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a phenylsulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and phenylthiomethyl chloride.

    Formation of the Intermediate: The reaction between cyclohexanone and phenylthiomethyl chloride in the presence of a base such as sodium hydride forms the intermediate (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to modify the cyclohexane ring or the phenylsulfanyl group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.

    Reduction: Various reduced forms of the cyclohexane ring or phenylsulfanyl group.

    Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.

Scientific Research Applications

(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

    (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexane: Lacks the hydroxyl group, making it less polar.

    (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanol: Similar structure but with different stereochemistry.

Uniqueness

(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylsulfanyl group and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63823-55-2

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

(1R,2R)-2-(phenylsulfanylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2/t11-,13+/m0/s1

InChI Key

FUSDVEAXBWKARR-WCQYABFASA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CSC2=CC=CC=C2)O

Canonical SMILES

C1CCC(C(C1)CSC2=CC=CC=C2)O

Origin of Product

United States

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